2-Amino-3-iodo-5-nitrobenzoic acid
Overview
Description
“2-Amino-3-iodo-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H5IN2O4 . It has an average mass of 308.030 Da and a mono-isotopic mass of 307.929382 Da . This compound is a useful reactant for the synthesis of 2-Arylquinazolines and Tetracyclic Isoindolo .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-iodo-5-nitrobenzoic acid” consists of 7 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 4 oxygen atoms .
Scientific Research Applications
Synthesis and Structural Analysis
Crystal Engineering
In crystal engineering, 2-Amino-3-iodo-5-nitrobenzoic acid and its derivatives play a crucial role in designing materials with specific properties. Studies have explored the formation of molecular tapes mediated via strong hydrogen bonds and weak halogen interactions, highlighting the potential of nitrobenzoic acid derivatives in crystal design and the development of materials with novel properties (B. K. Saha, A. Nangia, M. Jaskólski, 2005).
Environmental Remediation
Derivatives of 2-Amino-3-iodo-5-nitrobenzoic acid have also been studied for their potential in environmental remediation, particularly in the biodegradation of nitroaromatic pollutants. Research has demonstrated that certain bacterial strains can utilize nitrobenzoic acid derivatives as carbon and nitrogen sources, leading to their detoxification and highlighting a biological approach to mitigating environmental pollution caused by nitroaromatic compounds (Jyoti Tiwari, D. Gandhi, S. Sivanesan, P. Naoghare, A. Bafana, 2020).
properties
IUPAC Name |
2-amino-3-iodo-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNLWOAEKSUWLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-iodo-5-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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